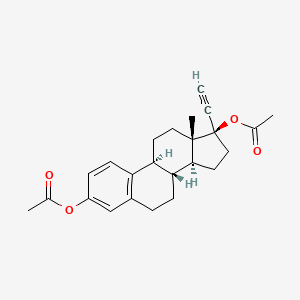

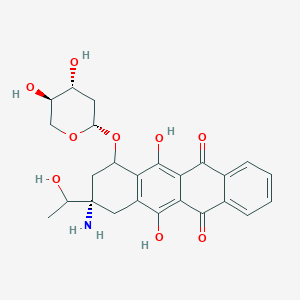

4-Keto 9-cis Retinoic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

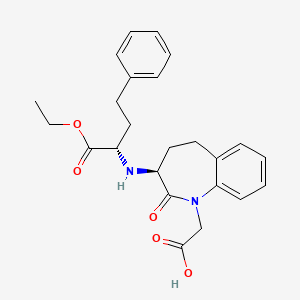

4-Keto 9-cis Retinoic Acid Methyl Ester, also known as 4-Keto 9cRA-Me, is a synthetic derivative of retinoic acid that has been found to have potential therapeutic applications in various scientific research fields. This molecule is a derivative of vitamin A, which plays a crucial role in vision, cell growth, and immune function. The aim of

Scientific Research Applications

Role in Cell Differentiation and Cancer Therapy

Retinoic acids, including isomers like 9-cis retinoic acid, have been extensively studied for their potential in chemoprevention and chemotherapy of cancer. Research suggests that certain retinoids can induce differentiation in neuroblastoma cells in vitro, leading to clinical trials for their use in treating resistant, disseminated neuroblastoma. Moreover, retinoids' differential effects on gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) suggest a complex mechanism of action that could be harnessed for therapeutic purposes (Redfern et al., 1995). Additionally, studies on various retinoids have evaluated their cancer preventive potential, indicating that while some retinoids may not be suitable due to toxicity or ineffectiveness, others, including 9-cis-retinoic acid, show promise but require further data to confirm their efficacy (Miller et al., 2000).

Implications in Skin Health and Dermatology

The biological activities of retinoids on skin health are well-documented, with applications ranging from treating acne to managing photoaged skin. Studies have shown that retinoids like all-trans retinoic acid (ATRA) and its derivatives can significantly affect skin health by modulating cell proliferation, differentiation, and collagen synthesis. This has led to their use in topical formulations for various dermatological conditions. For instance, topical retinaldehyde, a precursor of retinoic acid, has been found to induce similar biological activities as ATRA, including increases in epidermal proliferation and changes in keratin expression, suggesting its utility in treating photoaged skin with less irritation than ATRA (Didierjean et al., 1999).

Contribution to Understanding of Fibrotic Diseases

Retinoic acid and its derivatives have been explored for their effects on fibroblast proliferation and collagen synthesis, both in vitro and in vivo, offering insights into potential treatments for fibrotic diseases. The modulation of gene expression by retinoic acid through its receptors suggests a role in managing conditions characterized by excessive extracellular matrix accumulation, such as keloids and hypertrophic scars (Daly & Weston, 1986).

Influence on Metabolic and Lifestyle Diseases

Emerging research has begun to elucidate the complex relationship between retinol, retinoic acid, and their binding protein RBP4 with metabolic and lifestyle diseases, including cardiovascular disease (CVD), type 2 diabetes mellitus (T2DM), and obesity. Studies indicate differential associations of these compounds with such diseases, pointing towards a nuanced understanding of vitamin A metabolism's role in human health beyond its traditional implications in vision and growth (Olsen & Blomhoff, 2019).

Mechanism of Action

Target of Action

The primary targets of 4-Keto 9-cis Retinoic Acid Methyl Ester are retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .

Mode of Action

This compound interacts with its targets by binding to both RAR and RXR . This binding activates the receptors, which in turn regulate the transcription of genes involved in cell proliferation and differentiation .

Biochemical Pathways

The compound affects the retinoid signaling pathway , which is involved in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The activation of RAR and RXR by the compound leads to changes in the expression of genes regulated by these receptors, thereby affecting the downstream effects of the retinoid signaling pathway .

Pharmacokinetics

It is known that the compound has a molecular weight of 32820 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell differentiation . These effects are primarily due to the compound’s interaction with RAR and RXR and its impact on the retinoid signaling pathway .

Biochemical Analysis

Biochemical Properties

4-Keto 9-cis Retinoic Acid Methyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are crucial for regulating gene expression and cellular differentiation . The interaction with these receptors allows this compound to modulate the activity of specific genes and influence cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit cell proliferation and induce cell differentiation in certain cell types . Additionally, this compound can affect the expression of genes involved in immune responses, inflammation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to RAR and RXR, forming heterodimers that regulate the transcription of target genes . These interactions can lead to the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, this compound can inhibit enzymes such as cyclooxygenase-2 (Cox-2), further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that retinoic acid derivatives, including this compound, can undergo isomerization and degradation, affecting their biological activity . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce beneficial effects such as cell differentiation and anti-inflammatory responses . Higher doses may lead to toxic or adverse effects, including apoptosis and tissue damage . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the bioavailability and efficacy of this compound, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by retinoid-binding proteins, which facilitate its uptake and distribution to target tissues . The localization and accumulation of this compound within cells can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound to the nucleus, for example, allows it to interact with nuclear receptors and regulate gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its molecular mechanisms and therapeutic applications.

properties

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-WNACIYAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)